molecular formula C19H19N2NaO2 B12432396 Phenylbutazone sodium salt CAS No. 22276-61-5

Phenylbutazone sodium salt

Cat. No.: B12432396
CAS No.: 22276-61-5
M. Wt: 330.4 g/mol
InChI Key: NNFXVGOLTQESMQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylbutazone sodium salt can be synthesized through the reaction of phenylbutazone with sodium hydroxide. The process involves dissolving phenylbutazone in a suitable solvent such as acetonitrile, followed by the addition of sodium hydroxide to form the sodium salt . The reaction is typically carried out under controlled temperature and pH conditions to ensure the complete conversion of phenylbutazone to its sodium salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the preparation of phenylbutazone, followed by its reaction with sodium hydroxide in a continuous flow reactor. The product is then purified through crystallization and filtration to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenylbutazone sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include hydrazobenzene, azobenzene, and various substituted phenylbutazone derivatives. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) to determine their purity and composition .

Comparison with Similar Compounds

Phenylbutazone sodium salt is similar to other NSAIDs such as ibuprofen, naproxen, and diclofenac. it is unique in its specific binding to prostaglandin H synthase and prostacyclin synthase, which gives it distinct anti-inflammatory properties . Other similar compounds include:

This compound’s unique binding properties and its effectiveness in specific conditions like ankylosing spondylitis make it a valuable compound in both human and veterinary medicine .

Properties

IUPAC Name

sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13,22H,2-3,14H2,1H3;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFXVGOLTQESMQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176822
Record name Phenbutazone sodium glycerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22276-61-5
Record name 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-, ion(1-), sodium, compd. with glycerol (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022276615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenbutazone sodium glycerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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